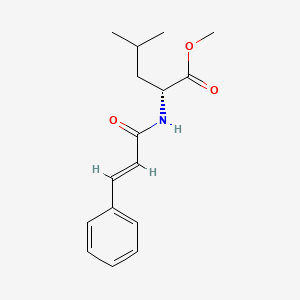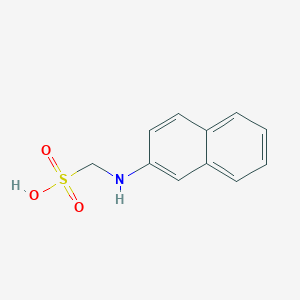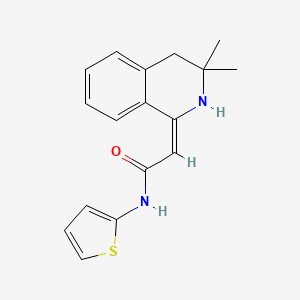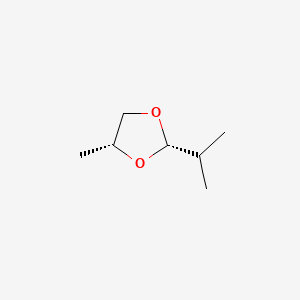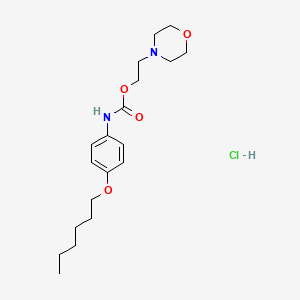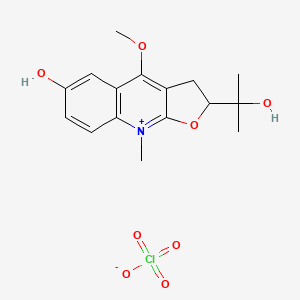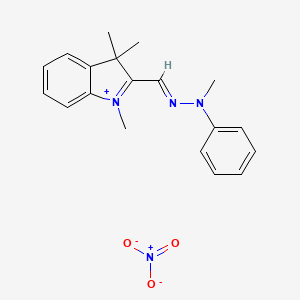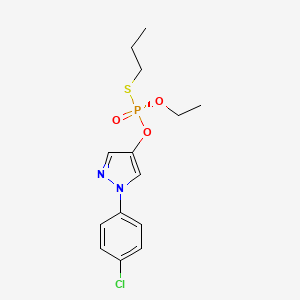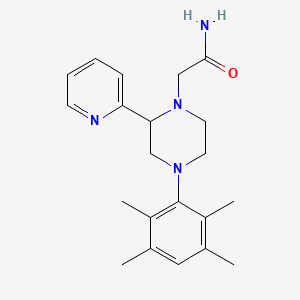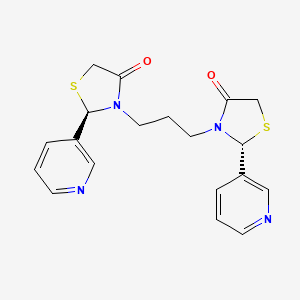![molecular formula C24H38N6O6S B12732565 acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide CAS No. 185911-35-7](/img/structure/B12732565.png)
acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate structure, which includes multiple functional groups such as acetic acid, carbamimidoylpiperidine, methanesulfonamido, and phenylpropanoyl.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:
Formation of the pyrrolidine-2-carboxamide core: This step involves the reaction of a suitable amine with a carboxylic acid derivative under conditions that promote amide bond formation.
Introduction of the methanesulfonamido group: This can be achieved by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the phenylpropanoyl group: This step involves the acylation of the intermediate with a phenylpropanoyl chloride derivative.
Formation of the carbamimidoylpiperidine moiety: This can be synthesized by reacting a suitable piperidine derivative with a carbamimidoyl chloride.
Final coupling: The final step involves coupling the carbamimidoylpiperidine moiety with the pyrrolidine-2-carboxamide intermediate under conditions that promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The acetic acid and phenylpropanoyl groups can be oxidized under appropriate conditions.
Reduction: The carbamimidoylpiperidine moiety can be reduced to form different derivatives.
Substitution: The methanesulfonamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the acetic acid and phenylpropanoyl groups.
Reduction: Reduced forms of the carbamimidoylpiperidine moiety.
Substitution: Substituted derivatives of the methanesulfonamido group.
科学研究应用
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its functional groups.
Industry: It can be used in the development of new materials with specific properties.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various effects.
相似化合物的比较
Similar Compounds
Acetic acid; (2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide: is unique due to its combination of functional groups.
Similar compounds: Other compounds with similar functional groups include
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both acetic acid and carbamimidoylpiperidine moieties, along with the methanesulfonamido and phenylpropanoyl groups, provides a versatile platform for further chemical modifications and applications.
属性
CAS 编号 |
185911-35-7 |
|---|---|
分子式 |
C24H38N6O6S |
分子量 |
538.7 g/mol |
IUPAC 名称 |
acetic acid;(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H34N6O4S.C2H4O2/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;1-2(3)4/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H3,(H,3,4)/t18-,19+;/m1./s1 |
InChI 键 |
PUGWTXRFUQNWSR-VOMIJIAVSA-N |
手性 SMILES |
CC(=O)O.CS(=O)(=O)N[C@H](CC1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N |
规范 SMILES |
CC(=O)O.CS(=O)(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NCC3CCN(CC3)C(=N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


